REACTION_SMILES
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[CH:1](=[O:2])[NH:3][CH:4]1[CH2:5][CH2:6][CH2:7][c:8]2[cH:9][cH:10][cH:11][cH:12][c:13]21.[NH4+:19].[O-:14][S:15](=[O:16])(=[O:17])[O-:18].[O-:20][N+:21](=[O:22])[O-:23]>>[CH:1](=[O:2])[NH:3][CH:4]1[CH2:5][CH2:6][C:7](=[O:14])[c:8]2[cH:9][cH:10][cH:11][cH:12][c:13]21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=CNC1CCCc2ccccc21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[NH4+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])[O-]
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Name
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Type
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product
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Smiles
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O=CNC1CCC(=O)c2ccccc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |